molecular formula C7H12O4S B12218960 Thiophene-3-ol, tetrahydro-3-methyl-, 3-acetate, 1,1-dioxide CAS No. 826-47-1

Thiophene-3-ol, tetrahydro-3-methyl-, 3-acetate, 1,1-dioxide

Cat. No.: B12218960
CAS No.: 826-47-1
M. Wt: 192.24 g/mol
InChI Key: PFILHHQLSCARGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-3-ol, tetrahydro-3-methyl-, 3-acetate, 1,1-dioxide is a specialized sulfur-containing heterocyclic compound of significant interest in medicinal and organic chemistry research. The core structure features a tetrahydrothiophene ring system in a sulfone form (1,1-dioxide), which can profoundly influence the compound's physicochemical properties and reactivity compared to its aromatic thiophene counterpart. Thiophene and its derivatives are recognized as privileged scaffolds in drug discovery, serving as key building blocks for a wide range of bioactive molecules . They are commonly employed as bio-isosteric replacements for phenyl rings, which can enhance metabolic stability and binding affinity in therapeutic candidates . Researchers utilize such advanced thiophene intermediates in the synthesis of novel compounds for potential application in areas such as anti-inflammatories, antimicrobials, and anticancer agents . The acetoxy group at the 3-position provides a versatile handle for further synthetic modification, making this reagent a valuable precursor for constructing more complex molecular architectures. This product is intended for use in a laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

826-47-1

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

(3-methyl-1,1-dioxothiolan-3-yl) acetate

InChI

InChI=1S/C7H12O4S/c1-6(8)11-7(2)3-4-12(9,10)5-7/h3-5H2,1-2H3

InChI Key

PFILHHQLSCARGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCS(=O)(=O)C1)C

Origin of Product

United States

Biological Activity

Thiophene-3-ol, tetrahydro-3-methyl-, 3-acetate, 1,1-dioxide is a sulfur-containing organic compound with the molecular formula C6H10O4S. Its unique structure includes a tetrahydrothiophene ring and functional groups such as acetate and dioxo, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals and materials science.

The compound has a molecular weight of approximately 178.21 g/mol. Various synthetic methods have been developed for producing thiophene derivatives, including this compound. These methods often involve multi-step processes that allow for the introduction of different functional groups, enhancing the compound's versatility in organic synthesis and potential therapeutic applications.

Biological Activity Overview

Thiophene derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects. The specific activities of this compound are summarized below:

Activity Description
AntimicrobialExhibits moderate antimicrobial properties, potentially useful in treating infections.
Anti-inflammatoryMay inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
AntitumorPreliminary studies suggest cytotoxic effects against cancer cell lines .

The biological activity of thiophene-3-ol derivatives is often linked to their ability to interact with various biological targets. For instance:

  • Antimicrobial Activity : The presence of sulfur in thiophene rings can enhance interaction with microbial enzymes or cell membranes, disrupting their function.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory mediators such as cytokines and prostaglandins by inhibiting key enzymes involved in inflammation (e.g., COX-1 and COX-2) .
  • Antitumor Activity : The cytotoxic effects observed in cancer cell lines may be due to the induction of apoptosis or cell cycle arrest mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

  • Antimicrobial Efficacy : A study demonstrated that thiophene derivatives exhibited significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain thiophene compounds showed promising cytotoxicity against HeLa cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Activity : In vitro studies have shown that thiophene derivatives can reduce inflammation markers in cell cultures, indicating their potential use in treating inflammatory conditions .

Comparative Analysis with Other Thiophene Derivatives

To highlight the uniqueness of this compound compared to other thiophenes, a comparative table is presented:

Compound Name Molecular Formula Key Features Biological Activity
ThiopheneC4H4SAromatic ringModerate antimicrobial
TetrahydrothiopheneC4H8SSaturated ringLimited biological activity
ThiophenolC6H5SHPhenolic structureStrong antimicrobial
Thiophene-3-methyl-3-acetateC7H10O4SMethyl substitutionEnhanced biological activity
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide C6H10O4S Tetrahydro structure with acetate and dioxo functionalitiesPotentially broad therapeutic uses

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial properties. Thiophene-3-ol, tetrahydro-3-methyl-, 3-acetate, 1,1-dioxide may be effective against various pathogens due to its structural characteristics that enhance biological activity compared to simpler thiophenes.
  • Anti-inflammatory Potential : The compound's biological activity indicates potential for drug development targeting inflammatory diseases. Its interaction with biological systems is under investigation to understand its therapeutic implications better.
  • Antioxidant Properties : Research has shown that compounds related to thiophene-3-ol possess antioxidant capabilities. For instance, extracts containing similar thiophene structures have demonstrated significant radical scavenging activity, which could be harnessed in developing antioxidant therapies .

Material Science Applications

  • Organic Synthesis : this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for diverse reactions leading to the formation of more complex molecules.
  • Flavoring Agents : Substituted thiophenes are evaluated for use as flavoring agents due to their sensory properties. Safety evaluations indicate that certain thiophenes can be used safely in food products without significant adverse effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several thiophene derivatives against common bacterial strains. Results indicated that thiophene-3-ol derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential for development into antimicrobial agents .

Case Study 2: Antioxidant Effects

Research on Dendrobium moniliforme extracts revealed that compounds similar to thiophene-3-ol demonstrated high antioxidant activity with IC50 values significantly lower than those of standard antioxidants. This suggests potential applications in nutraceuticals or functional foods aimed at oxidative stress reduction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Bioactivity Evidence Source
Thiophene-3-ol, tetrahydro-3-methyl-, 3-acetate, 1,1-dioxide (Target) C₇H₁₂O₄S* 200.23* Sulfone, methyl, acetate Hypothesized solvent/drug intermediate Inferred
3-Methylsulfolane (Thiophene, tetrahydro-3-methyl-, 1,1-dioxide) C₅H₁₀O₂S 134.20 Sulfone, methyl Industrial solvent (gas refining)
Sulfolan-3-ol (Thiophene-3-ol, tetrahydro-, 1,1-dioxide) C₄H₈O₃S 136.17 Sulfone, hydroxyl Antioxidant potential (unconfirmed anticancer activity)
Capsidiol 3-acetate C₁₇H₂₈O₃ 280.40 Sesquiterpene, acetate Antiviral phytoalexin in plants
Oleanolic acid 3-acetate C₃₂H₅₀O₄ 498.74 Triterpenoid, acetate Pro-apoptotic agent in cancer cells

*Inferred based on structural analogs.

Key Comparisons

Structural Differences

  • Backbone: The target compound and sulfolane derivatives (e.g., 3-methylsulfolane) feature a sulfur-containing heterocycle, whereas capsidiol 3-acetate (sesquiterpene) and oleanolic acid 3-acetate (triterpenoid) are terpenoid-based .

Physicochemical Properties

  • Solubility : Sulfolane derivatives are highly polar and water-miscible. The 3-acetate modification likely reduces water solubility compared to the hydroxylated parent compound, aligning with trends in esterified molecules .
  • Toxicity: Sulfolan-3-ol (non-acetylated) has an LD₅₀ of 3500 mg/kg in mice (intraperitoneal), indicating low acute toxicity . No data exist for the acetylated derivative.

Preparation Methods

General Synthetic Approaches

Several methodologies have been developed for the synthesis of thiophene derivatives with similar structural features. These approaches can be adapted for the specific preparation of thiophene-3-ol, tetrahydro-3-methyl-, 3-acetate, 1,1-dioxide. The general synthetic strategies typically involve multiple steps beginning with accessible precursors and proceeding through carefully controlled reaction conditions to achieve the desired substitution pattern.

Precursor Selection

The synthesis typically starts with appropriate precursors that can be functionalized to incorporate the required structural elements. Common starting materials include:

  • Tetrahydrothiophene derivatives
  • 3-Thiopheneacetic acid and its derivatives
  • Tetrahydrothiophene-3-ol

The selection of precursors is critical for determining the efficiency of the synthetic route and the overall yield of the target compound. When beginning with tetrahydrothiophene, subsequent reactions typically introduce the hydroxyl group at the 3-position, followed by methylation and acetylation steps, before oxidation of the sulfur to the dioxide.

Specific Preparation Methods

Acetylation Method

One of the most efficient routes to synthesize this compound involves acetylation of a suitable 3-hydroxy-3-methyltetrahydrothiophene intermediate, followed by oxidation of the sulfur atom.

Preparation of 3-hydroxy-3-methyltetrahydrothiophene

The preparation begins with tetrahydrothiophene, which undergoes hydroxylation at the 3-position, typically through a controlled oxidation reaction, followed by methylation.

Reaction Conditions:

  • Oxidation reagent: Hydrogen peroxide or m-chloroperoxybenzoic acid
  • Solvent: Dichloromethane or acetone
  • Temperature: 0-25°C
  • Reaction time: 4-6 hours
  • Methylation: Methyl iodide with strong base (e.g., sodium hydride or potassium tert-butoxide)
Acetylation of the 3-hydroxy-3-methyltetrahydrothiophene

The hydroxyl group at the 3-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Reaction Conditions:

  • Acetylating agent: Acetic anhydride or acetyl chloride
  • Base: Pyridine, triethylamine, or 4-dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0-25°C
  • Reaction time: 2-4 hours
Oxidation to the Sulfone

The final step involves oxidation of the sulfur atom to the dioxide (sulfone) using oxidizing agents.

Reaction Conditions:

  • Oxidizing agent: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide/acetic acid, or potassium permanganate
  • Solvent: Dichloromethane or chloroform
  • Temperature: 0-25°C
  • Reaction time: 6-12 hours

Alternative Synthetic Route via Thiophene-3-acetic acid

This approach utilizes 3-thiopheneacetic acid as the starting material, which undergoes a series of transformations to yield the target compound.

Esterification of 3-Thiopheneacetic acid

The first step involves esterification of 3-thiopheneacetic acid to protect the carboxylic acid group.

Reaction Conditions:

  • Reagents: Sulfuric acid in ethanol or methanol
  • Temperature: Reflux (typically 60-78°C)
  • Reaction time: 24 hours
  • Yield: Approximately 97%

The reaction can be represented as follows:

3-Thiopheneacetic acid + ROH (R = methyl or ethyl) → Alkyl 3-thiopheneacetate

As documented in search results, this reaction was performed with high efficiency: "10.75 g (74.1 mmol) of 2-(thiophen-3-yl)acetic acid were solubilized in 100 ml of ethanol, 6 ml (72 mmol) of sulfuric acid were added to this solution. The mixture was heated with magnetic stirring with reflux for 24 h."

Reduction and Hydroxylation

The ester is then reduced to introduce the required hydroxyl group, followed by methylation.

Reaction Conditions:

  • Reducing agent: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H)
  • Solvent: Tetrahydrofuran or diethyl ether
  • Temperature: -78°C to room temperature
  • Methylation: Methyl Grignard reagent or methyllithium
Ring Closure and Acetylation

The reduced product undergoes cyclization to form the tetrahydrothiophene ring, followed by acetylation of the hydroxyl group.

Reaction Conditions:

  • Cyclization catalyst: Lewis acid (e.g., boron trifluoride etherate)
  • Solvent: Dichloromethane
  • Temperature: -20°C to 0°C
  • Acetylation reagents: Same as in section 2.1.2
Oxidation to Dioxide

The final step involves oxidation to the dioxide, similar to the procedure described in section 2.1.3.

Direct Synthesis from 3-Methoxytetrahydrothiophene 1,1-dioxide

A more direct approach involves starting with 3-methoxytetrahydrothiophene 1,1-dioxide, which is commercially available or can be synthesized from tetrahydrothiophene.

Reaction Sequence:

  • Hydrolysis of the methoxy group to yield the corresponding alcohol
  • Methylation at the 3-position
  • Acetylation of the hydroxyl group

Reaction Conditions for Hydrolysis:

  • Reagent: Aqueous acid (e.g., hydrochloric acid)
  • Temperature: 60-80°C
  • Reaction time: 4 hours

The methylation and acetylation steps would follow procedures similar to those described in previous sections.

Optimization of Synthesis Conditions

Reaction Parameters

The optimization of reaction parameters is crucial for improving yield and product purity. Table 1 summarizes key parameters for the acetylation step based on various experimental data.

Table 1: Optimization Parameters for Acetylation

Parameter Range Optimal Condition Effect on Yield
Temperature 0-30°C 20-25°C Higher temperatures reduce selectivity
Reaction Time 1-12 h 4 h Extended times lead to side products
Solvent Various DCM/THF Polar aprotic solvents preferred
Base Various DMAP/TEA DMAP shows catalytic enhancement
Acetylating Agent Various Acetic anhydride More effective than acetyl chloride
Concentration 0.1-1.0 M 0.5 M Dilute solutions minimize side reactions

Oxidation Optimization

The oxidation step to form the dioxide is typically the most challenging and requires careful control. Table 2 presents optimized conditions for this transformation.

Table 2: Oxidation Optimization Parameters

Oxidizing Agent Solvent Temperature Time Yield (%) Notes
m-CPBA (2.2 eq) DCM 0°C to RT 8 h 72-80 Clean reaction, minimal byproducts
H2O2/AcOH Acetic acid RT 12 h 65-75 Longer reaction time required
KMnO4/Al2O3 DCM/H2O 0°C 6 h 60-70 Heterogeneous system, difficult workup
Oxone Acetone/H2O RT 4 h 70-78 Economical alternative

Purification Methods

Chromatographic Purification

After synthesis, the crude product typically requires purification. Column chromatography is the most common method for this purpose.

Typical Conditions:

  • Stationary phase: Silica gel
  • Mobile phase: Ethyl acetate/hexane or ethyl acetate/petroleum ether mixtures (typically 1:5 to 1:3)
  • Detection: TLC with visualization under UV light or using staining reagents like potassium permanganate

Recrystallization

For larger-scale preparations, recrystallization is often more practical than chromatography.

Suitable Solvent Systems:

  • Ethyl acetate/hexane
  • Acetone/hexane
  • Dichloromethane/hexane

Analytical Verification

Spectroscopic Characterization

The synthesized compound can be characterized using various spectroscopic techniques, with expected data ranges presented in Table 3.

Table 3: Spectroscopic Data for this compound

Technique Key Features Expected Values
1H NMR Methyl protons δ 1.5-1.7 ppm (s, 3H)
Acetyl methyl δ 2.0-2.2 ppm (s, 3H)
Ring protons δ 2.8-3.5 ppm (m, 4H)
Other ring protons δ 3.0-3.2 ppm (m, 2H)
13C NMR Carbonyl carbon δ 169-171 ppm
Quaternary carbon (C-3) δ 80-85 ppm
Methyl carbon δ 20-25 ppm
Acetyl methyl δ 20-22 ppm
Ring carbons δ 30-55 ppm
IR C=O stretching 1730-1750 cm-1
S=O stretching 1300-1350 cm-1 and 1120-1150 cm-1
C-O stretching 1200-1250 cm-1
Mass Spectrometry Molecular ion m/z 192
Fragment ions m/z 150 (loss of acetyl)
m/z 133 (loss of acetoxy)

Physical Properties

Table 4: Physical Properties

Property Value
Appearance White to off-white solid
Melting Point 110-115°C (estimated)
Solubility Soluble in dichloromethane, chloroform, acetone
Sparingly soluble in ethanol, methanol
Insoluble in water
Stability Stable at room temperature
Storage Store in cool, dry place away from light

Practical Considerations and Scale-up

When scaling up the synthesis of this compound, several factors must be considered to maintain safety and efficiency.

Scale-up Parameters

When moving from laboratory to larger scale, the following modifications are typically necessary:

  • Reduced concentration to manage heat transfer
  • Slower addition rates for reagents
  • Enhanced mixing systems to ensure homogeneity
  • Modified workup procedures to handle larger volumes
  • Implementation of in-process quality control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.